molecular formula C38H29ClIN5O7 B15334880 (2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate

(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate

Cat. No.: B15334880
M. Wt: 830.0 g/mol
InChI Key: MMHCKEFMCABENZ-UHFFFAOYSA-N
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Description

The compound “(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate” is a complex organic molecule that features multiple functional groups, including benzoyloxy, chloro, iodo, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diol or halohydrin precursors.

    Introduction of the purine moiety: This step may involve nucleophilic substitution reactions where a purine derivative is introduced.

    Functional group modifications:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalytic processes, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino and benzoyloxy groups.

    Reduction: Reduction reactions can target the chloro and iodo groups, potentially converting them to less reactive forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the purine and benzoyloxy moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce dehalogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of other complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological activity: The compound may exhibit biological activity, such as antiviral or anticancer properties, due to its purine moiety.

Medicine

    Drug development: It can be a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Materials science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound will depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The purine moiety suggests potential interactions with nucleic acids or nucleotide-binding proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Monobenzoate
  • (2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Tribenzoate

Uniqueness

The unique combination of functional groups in “(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate” provides it with distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C38H29ClIN5O7

Molecular Weight

830.0 g/mol

IUPAC Name

[3,4-dibenzoyloxy-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C38H29ClIN5O7/c39-38-43-32(41-20-23-11-10-18-27(40)19-23)29-33(44-38)45(22-42-29)34-31(52-37(48)26-16-8-3-9-17-26)30(51-36(47)25-14-6-2-7-15-25)28(50-34)21-49-35(46)24-12-4-1-5-13-24/h1-19,22,28,30-31,34H,20-21H2,(H,41,43,44)

InChI Key

MMHCKEFMCABENZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Origin of Product

United States

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